
6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-hydroxybenzoyl chloride in the presence of a base, such as pyridine, to yield the desired benzofuran compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted benzofuran derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-(4-fluorophenyl)-1-benzofuran-2(3H)-one
- 6-Chloro-3-(4-methylphenyl)-1-benzofuran-2(3H)-one
- 6-Chloro-3-(4-nitrophenyl)-1-benzofuran-2(3H)-one
Uniqueness
6-Chloro-3-(4-chlorophenyl)-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms in both the benzofuran and phenyl rings can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54439-72-4 |
|---|---|
Formule moléculaire |
C14H8Cl2O2 |
Poids moléculaire |
279.1 g/mol |
Nom IUPAC |
6-chloro-3-(4-chlorophenyl)-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H8Cl2O2/c15-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)18-14(13)17/h1-7,13H |
Clé InChI |
ZBNKRTWEAYWVGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)OC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


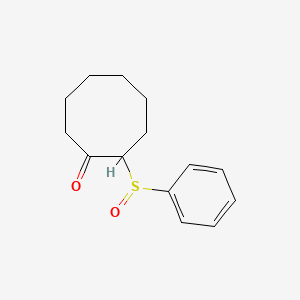

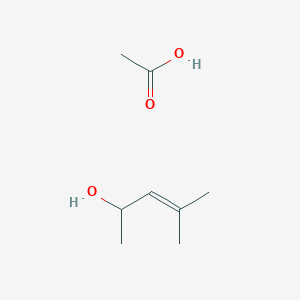
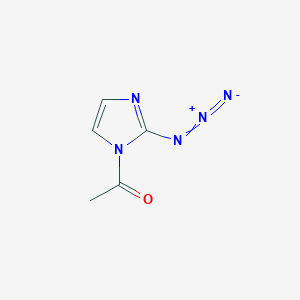
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
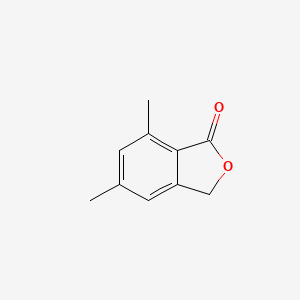
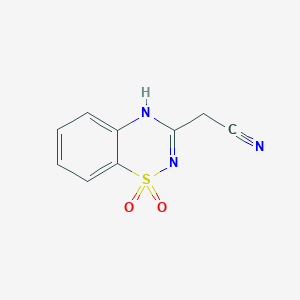
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
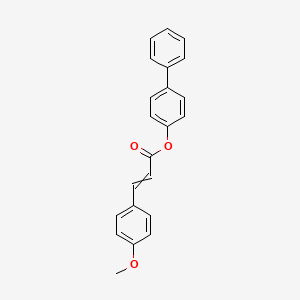
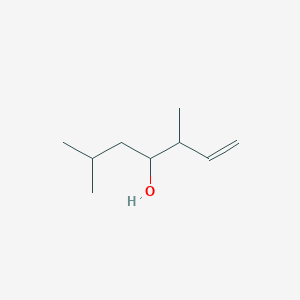
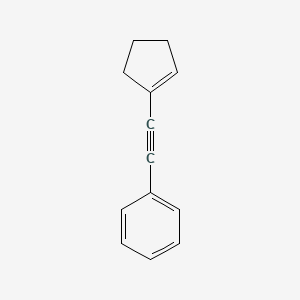

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
